molecular formula C5H12O4S4 B101987 Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester CAS No. 17135-23-8

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester

Cat. No. B101987
CAS RN: 17135-23-8
M. Wt: 264.4 g/mol
InChI Key: DVGUIZFTLMKZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester, also known as MMTS, is a chemical compound used in scientific research as a reagent for protein modification and analysis. MMTS can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes MMTS a valuable tool for studying protein interactions and functions.

Mechanism of Action

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester modifies the sulfhydryl groups of proteins by adding a methylthio group. This modification can change the structure and function of the protein, which can be useful for studying protein interactions and functions. The addition of the methylthio group can also protect the sulfhydryl group from oxidation, which can be important for maintaining the activity of the protein.
Biochemical and Physiological Effects:
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has also been shown to protect proteins from oxidation, which can be important for maintaining their activity. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has been used to label and analyze proteins, which can provide insight into their interactions and functions.

Advantages and Limitations for Lab Experiments

One advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in lab experiments is its ability to modify the sulfhydryl groups of proteins, which can alter their structure and function. This can be useful for studying protein interactions and functions. Another advantage of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its ability to protect sulfhydryl groups from oxidation, which can be important for maintaining the activity of the protein.
One limitation of using Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is its specificity for sulfhydryl groups. It cannot modify other types of amino acid residues, which can limit its usefulness in certain experiments. Additionally, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester can modify multiple sulfhydryl groups on a protein, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester. One area of research is the development of new reagents that can modify specific amino acid residues on proteins. This could provide greater specificity and control in experiments involving protein modification.
Another area of research is the use of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in conjunction with other reagents to study protein interactions and functions. For example, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used in combination with mass spectrometry to identify proteins that interact with a specific protein of interest.
Finally, there is potential for the development of new applications for Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester in the field of drug discovery. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester could be used to modify the activity of enzymes involved in disease pathways, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a valuable reagent for protein modification and analysis in scientific research. Its ability to modify sulfhydryl groups on proteins can alter their structure and function, which can be useful for studying protein interactions and functions. While there are limitations to its use, Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester has potential for future research and development in a variety of fields.

Synthesis Methods

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is synthesized by reacting methyl methanethiosulfonate with sodium methoxide in methanol. The resulting product is then purified by distillation and recrystallization. The synthesis of Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is a relatively straightforward process, and the compound is readily available for use in scientific research.

Scientific Research Applications

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is used in scientific research as a reagent for protein modification and analysis. It can modify the sulfhydryl groups of proteins, which can alter their structure and function. This makes Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester a valuable tool for studying protein interactions and functions. Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester is often used in conjunction with other reagents, such as iodoacetamide, to label and analyze proteins.

properties

CAS RN

17135-23-8

Product Name

Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester

Molecular Formula

C5H12O4S4

Molecular Weight

264.4 g/mol

IUPAC Name

methylsulfinylmethylsulfanyl(methylsulfonylsulfanylmethoxy)methane

InChI

InChI=1S/C5H12O4S4/c1-12(6)5-10-3-9-4-11-13(2,7)8/h3-5H2,1-2H3

InChI Key

DVGUIZFTLMKZDL-UHFFFAOYSA-N

SMILES

CS(=O)CSCOCSS(=O)(=O)C

Canonical SMILES

CS(=O)CSCOCSS(=O)(=O)C

synonyms

Methanesulfonothioic acid S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester

Origin of Product

United States

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